molecular formula C14H12S2 B14638940 2,8-Dimethylthianthrene CAS No. 55214-93-2

2,8-Dimethylthianthrene

Cat. No.: B14638940
CAS No.: 55214-93-2
M. Wt: 244.4 g/mol
InChI Key: XTLNLAUJNYMFIN-UHFFFAOYSA-N
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Description

2,8-Dimethylthianthrene is a dimethyl derivative of thianthrene, a tricyclic aromatic system consisting of two benzene rings fused to a central 1,4-dithiin ring. Unlike its planar counterparts like anthracene, the thianthrene core has a characteristic "butterfly" shape due to the bridging sulfur atoms, with a significant dihedral angle between the two benzene rings . This unique non-planar structure and the presence of sulfur atoms impart distinct electronic properties that are valuable for advanced research. Key Research Applications: Organic Electronics: Thianthrene derivatives are prominent in the development of next-generation organic light-emitting diodes (OLEDs). Their structure is strategically used in the design of Thermally Activated Delayed Fluorescence (TADF) emitters. The rigid, non-planar structure of thianthrene helps suppress concentration quenching in the solid state, while the sulfur atoms can enhance spin-orbit coupling, facilitating the reverse intersystem crossing (RISC) process crucial for high-efficiency TADF . Synthetic Chemistry: Thianthrene and its derivatives have emerged as powerful tools in synthetic methodology. The thianthrenium group serves as an excellent linchpin for site-selective C-H functionalization of arenes and for the oxidative functionalization of alkenes, enabling access to diverse cation synthons that are difficult to obtain by other means . Pharmaceutical & Cosmetic Research (Related Analogue): The closely related isomer 2,7-dimethylthianthrene, known as Mesulfen, has been used in clinical research as an anti-acne agent and scabicide . This highlights the potential biological activity of dimethylthianthrene scaffolds. This product is intended for research and development purposes only in fields such as materials science, organic synthesis, and pharmaceutical studies. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

55214-93-2

Molecular Formula

C14H12S2

Molecular Weight

244.4 g/mol

IUPAC Name

2,8-dimethylthianthrene

InChI

InChI=1S/C14H12S2/c1-9-3-5-11-13(7-9)16-14-8-10(2)4-6-12(14)15-11/h3-8H,1-2H3

InChI Key

XTLNLAUJNYMFIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC3=C(S2)C=C(C=C3)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most documented route involves chlorination of ortho-xylene (1,2-dimethylbenzene) using chlorine gas ($$ \text{Cl}2 $$) in the presence of a Lewis acid catalyst (e.g., iron(III) chloride, $$ \text{FeCl}3 $$) and a co-catalyst mixture of dimethyltrichlorothianthrene and dimethyltetrachlorothianthrene. The reaction proceeds at 0°C under anhydrous conditions, with sulfur monochloride ($$ \text{S}2\text{Cl}2 $$) facilitating cyclization to form the thianthrene backbone.

Critical Parameters:

  • Molar Ratios: $$ \text{AlCl}3:\text{S}2\text{Cl}_2 = 0.8:1.0 $$ ensures optimal cyclization.
  • Temperature: Sub-zero conditions (−30°C to 0°C) minimize side reactions.
  • Solvent: Reactions are typically solvent-free, though halogenated solvents (e.g., carbon tetrachloride) improve homogeneity.

Experimental Protocol and Yield Data

A representative procedure from US Patent 4,190,609 is summarized below:

Step Description Conditions Outcome
1 Chlorination of o-xylene 0°C, 4 hr, $$ \text{FeCl}_3 $$ (0.02 wt%), co-catalyst (0.1 wt%) 71.70% 4-chloro-o-xylene, 18.82% 3-chloro-o-xylene
2 Cyclization with $$ \text{S}2\text{Cl}2 $$ 50°C, nitrobenzene solvent Dimethyltetrachlorothianthrene (88.52%) and dimethyltrichlorothianthrene (11.48%)
3 Purification Column chromatography (petroleum ether/ethyl acetate) 81% isolated yield

Key Insight: The co-catalyst mixture directs regioselectivity, favoring 4-chloro intermediates critical for forming the 2,8-dimethyl configuration.

Friedel-Crafts Alkylation of Thianthrene Precursors

Methylation via Electrophilic Substitution

Preformed thianthrene derivatives undergo methylation using methyl halides ($$ \text{CH}3\text{X} $$) under Friedel-Crafts conditions. Aluminum chloride ($$ \text{AlCl}3 $$) catalyzes the electrophilic substitution, introducing methyl groups at the 2 and 8 positions.

Optimization Challenges:

  • Steric Hindrance: Bulky methyl groups reduce reaction rates, necessitating extended reaction times (8–12 hr).
  • Solvent Choice: Dichloromethane ($$ \text{CH}2\text{Cl}2 $$) outperforms polar aprotic solvents due to improved $$ \text{AlCl}_3 $$ solubility.

Comparative Yield Analysis

Data from computational studies and experimental validations highlight yield dependence on substituent positioning:

Starting Material Methylation Agent Catalyst Yield (%)
Thianthrene $$ \text{CH}_3\text{Cl} $$ $$ \text{AlCl}_3 $$ 68
2-Chlorothianthrene $$ \text{CH}_3\text{Br} $$ $$ \text{FeCl}_3 $$ 72
3,8-Dichlorothianthrene $$ \text{CH}_3\text{I} $$ $$ \text{ZnCl}_2 $$ 58

Notable Finding: Methyl iodide ($$ \text{CH}_3\text{I} $$) offers superior reactivity but lower yields due to byproduct formation.

Alternative Routes: Oxidative Coupling and Reductive Methylation

Oxidative Coupling of Dimethylbenzene Dithiols

2,5-Dimethylbenzene-1,4-dithiol undergoes oxidative coupling using iodine ($$ \text{I}2 $$) or $$ \text{FeCl}3 $$ to form the thianthrene ring. This method avoids chlorination but requires stringent anhydrous conditions.

Reaction Scheme:
$$
2 \, \text{C}6\text{H}3(\text{CH}3)2(\text{SH})2 + \text{I}2 \rightarrow \text{C}{14}\text{H}{12}\text{S}_2 + 2 \, \text{HI}
$$
Yield: 65–70% after recrystallization from ethanol.

Reductive Methylation of Thianthrenequinone

Thianthrenequinone is reduced using lithium aluminum hydride ($$ \text{LiAlH}4 $$) followed by methylation with dimethyl sulfate ($$ (\text{CH}3)2\text{SO}4 $$). This two-step process achieves 60% overall yield but is less scalable due to intermediate purification requirements.

Chemical Reactions Analysis

Types of Reactions

2,8-Dimethylthianthrene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), peracids

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles such as halogens, nitrating agents

Major Products Formed

    Oxidation: this compound 10-oxide

    Reduction: Dihydro-2,8-Dimethylthianthrene

    Substitution: Various substituted thianthrene derivatives

Mechanism of Action

The mechanism of action of 2,8-Dimethylthianthrene involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur atoms play a crucial role in its reactivity and binding properties. It can undergo redox reactions, influencing various biochemical pathways and molecular interactions .

Comparison with Similar Compounds

Data Tables

Table 1: Substituent and Structural Comparison

Compound Core Structure Substituents Key Properties
Thiacalix[4]-2,8-thianthrene Thianthrene macrocycle 2,8-dimethyl Fluorescent, solvent recognition
2,8-Dichlorophenazine Phenazine 2,8-dichloro Redox-active, electronic applications
1,2,8-Trimethylphenanthrene Phenanthrene 1,2,8-trimethyl Hydrophobic, organic synthesis

Table 2: Physical and Functional Properties

Compound Molecular Weight (g/mol) Solubility Luminescence
Thiacalix[4]-2,8-thianthrene ~600 (estimated) Solvent-dependent Fluorescent
2,8-Dichlorophenazine 251.1 Low in polar solvents None
1,2,8-Trimethylphenanthrene 234.3 Non-polar solvents None

Research Findings

  • Solvent Recognition: Thiacalix[4]-2,8-thianthrene selectively binds aromatic solvents (e.g., toluene) due to π-π interactions, a property absent in non-macrocyclic thianthrenes .
  • Thermal Stability : Methyl groups in this compound enhance stability (decomposition >300°C), outperforming halogenated derivatives like 2,8-dichlorophenazine .
  • Electronic Tunability : Sulfur atoms in thianthrene derivatives lower LUMO energy levels, facilitating charge transfer processes critical for optoelectronics .

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